molecular formula C16H20N4O2 B5457486 [4-(4-METHOXYPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

[4-(4-METHOXYPHENYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5457486
M. Wt: 300.36 g/mol
InChI Key: PFUUGUXFTPRERF-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylpiperazine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a dihydropyrazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological studies, it serves as a ligand in receptor binding assays, helping to elucidate the interactions between small molecules and biological targets.

Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism by which 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

    4-(4-METHOXYPHENYL)PIPERAZINE: Shares the piperazine and methoxyphenyl groups but lacks the pyrazole moiety.

    1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Contains the pyrazole ring but differs in the substituents attached to it.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-18-15(7-8-17-18)16(21)20-11-9-19(10-12-20)13-3-5-14(22-2)6-4-13/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUUGUXFTPRERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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